molecular formula C11H9FN2 B8792400 N-(4-fluorophenyl)pyridin-2-amine CAS No. 72358-70-4

N-(4-fluorophenyl)pyridin-2-amine

Cat. No. B8792400
CAS RN: 72358-70-4
M. Wt: 188.20 g/mol
InChI Key: DSVOTYHSTIRRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)pyridin-2-amine is a useful research compound. Its molecular formula is C11H9FN2 and its molecular weight is 188.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

72358-70-4

Product Name

N-(4-fluorophenyl)pyridin-2-amine

Molecular Formula

C11H9FN2

Molecular Weight

188.20 g/mol

IUPAC Name

N-(4-fluorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H9FN2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,(H,13,14)

InChI Key

DSVOTYHSTIRRCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 29.34 g (0.264 mol) of 4-fluoroaniline (1) and 29.98 g (0.264 mol) of 2-chloropyridine (2) was heated at 150° C. for 2 h. After having been cooled down to RT, it was distributed between 500 ml of 1N NaOH and 500 ml of ethyl acetate. The aqueous phase was extracted twice with in each case 300 ml of ethyl acetate and the combined organic phases were dried with magnesium sulfate. After the solvent had been evaporated, the residue was taken up in 500 ml of ethyl acetate and approx. 40 g of active charcoal were added. The mixture was stirred at RT for 10 minutes and filtered through kieselguhr. The active charcoal was rewashed 4 times with in each case 1 l of ethyl acetate. The solvent was removed in vacuo (i.v.) and the residue was precipitated from 120 ml of ethyl acetate. The solid was filtered off with suction and dried at 50° C. i.v. 41 g of 2-(p-fluoroanilino)pyridine (3) were obtained;
Quantity
29.34 g
Type
reactant
Reaction Step One
Quantity
29.98 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

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